BenchChemオンラインストアへようこそ!

Cetirizine Impurity D

HPLC Pharmaceutical Analysis Impurity Profiling

Cetirizine Impurity D is the USP/EP-specified dimer impurity (1,4-bis[(4-chlorophenyl)(phenyl)methyl]piperazine) with a distinct RRT of ~0.6 and correction factor of 0.6. This symmetrical dimer cannot be substituted by other cetirizine impurities (A–F) due to unique chromatographic behavior and pharmacopoeial requirements. Essential for HPLC method development, validation, and QC batch release testing (NMT 0.15%). A certified reference standard is mandatory for ANDA/DMF submissions. Procure the exact compound to ensure regulatory compliance and analytical accuracy.

Molecular Formula C30H28Cl2N2
Molecular Weight 487.5 g/mol
Cat. No. B7764251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCetirizine Impurity D
Molecular FormulaC30H28Cl2N2
Molecular Weight487.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C(C4=CC=CC=C4)C5=CC=C(C=C5)Cl
InChIInChI=1S/C30H28Cl2N2/c31-27-15-11-25(12-16-27)29(23-7-3-1-4-8-23)33-19-21-34(22-20-33)30(24-9-5-2-6-10-24)26-13-17-28(32)18-14-26/h1-18,29-30H,19-22H2
InChIKeyZHKWYPRSELVIIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cetirizine Impurity D (Cetirizine Dimer) CAS 346451-15-8: Reference Standard Specifications and Monograph Context


Cetirizine Impurity D, designated as Cetirizine Dimer Impurity in the USP and EP, is a specified process-related impurity arising during the synthesis of the antihistamine cetirizine dihydrochloride [1]. It is chemically defined as 1,4-bis[(4-chlorophenyl)(phenyl)methyl]piperazine (free base CAS 346451-15-8; dihydrochloride CAS 856841-95-7) with a molecular weight of 487.48 g/mol (free base) and 560.40 g/mol (2HCl) . The compound is a symmetrical dimer formed by di-alkylation of piperazine with two benzhydryl moieties, a reaction pathway that distinguishes it fundamentally from other specified impurities which are typically monomeric or result from side-chain modifications . This impurity is listed in both the European Pharmacopoeia (Ph. Eur.) monograph 1084 and the USP as a specified impurity with defined acceptance criteria [1][2].

Why In-Class Impurity Substitution Fails: Cetirizine Impurity D Requires Differentiated Analytical Handling Compared to Other Specified Impurities


Cetirizine Impurity D cannot be substituted with other cetirizine-specified impurities (e.g., Impurity A, B, C, E, or F) in analytical or regulatory workflows due to compound-specific differences in chromatographic behavior, spectroscopic response, and pharmacopoeial reporting requirements [1]. Unlike monomeric impurities that share structural and response characteristics with the parent drug, Impurity D is a symmetrical dimer that elutes significantly earlier under standard HPLC conditions (relative retention time of ~0.6 vs. ~0.8–1.42 for other impurities) and requires a distinct correction factor of 0.6 for accurate quantification [1][2]. Furthermore, the USP/EP monographs explicitly list Impurity D as a separate specified impurity with its own acceptance criterion (NMT 0.15%), which is distinct from the limits applied to other impurities [1][2]. Direct substitution with a different impurity reference standard would invalidate method specificity, accuracy, and compliance with regulatory filing requirements, making procurement of the exact compound essential for reliable analytical method development, validation, and QC testing [1][2].

Quantitative Differentiation Evidence for Cetirizine Impurity D: Head-to-Head Chromatographic and Physicochemical Comparison Data


Relative Retention Time (RRT): Impurity D Elutes ~0.6 Relative to Cetirizine, Distinct from All Other Specified Impurities (RRT Range 0.8–1.42)

Under the EP/BP HPLC conditions (C18 column, mobile phase acetonitrile/water/sulfuric acid, 1 mL/min, 230 nm detection), Cetirizine Impurity D exhibits a relative retention time of approximately 0.6 relative to the cetirizine peak (retention time ~9 min) [1][2]. This is markedly earlier than all other specified impurities: Impurity B (~0.8), Impurity C (~0.9), Impurity E (~1.2), Impurity F (~1.37), and Impurity A (~1.42) [1][2]. The early elution of Impurity D provides a clear chromatographic signature that enables unambiguous peak identification in complex impurity profiles [1][2].

HPLC Pharmaceutical Analysis Impurity Profiling

Correction Factor for Quantification: Impurity D Requires a Correction Factor of 0.6, Significantly Different from Impurity C and F (1.9 Each)

The EP/BP monograph specifies correction factors for peak area calculation to account for differences in UV response relative to the parent drug [1]. Cetirizine Impurity D requires a correction factor of 0.6 [1]. This contrasts sharply with Impurity C and Impurity F, which both require a correction factor of 1.9 (a 3.2-fold higher multiplier) [1]. Impurity E uses a correction factor of 1.3, while Impurity A uses 0.7 [1]. Using the incorrect correction factor would result in significant quantification error (e.g., underestimation of Impurity D by 67% if a factor of 1.9 is mistakenly applied) [1].

Analytical Method Validation HPLC Quantification Impurity Determination

Pharmacopoeial Acceptance Limit: Impurity D Specified at NMT 0.15%, Identical to Other Specified Impurities but Distinct from Unspecified (0.10%) and Total (0.3%) Limits

The EP/BP monograph establishes that each specified impurity (A, B, C, D, E, F) must not exceed 0.15% (1.5× the area of the reference solution) [1]. This is higher than the limit for unspecified impurities (0.10%) but falls within the overall total impurity limit of 0.3% [1]. While the limit itself is not differentiating among specified impurities, the designation of Impurity D as a 'specified impurity' (vs. unspecified) and its inclusion in the reference solution (c) for peak identification underscores its regulatory significance [1]. Procurement of a certified Impurity D standard is necessary to demonstrate compliance with this specified limit [1].

Quality Control Regulatory Compliance ANDAs

Purity of Commercial Reference Standards: Cetirizine Impurity D Typically Supplied at ≥98% Purity, Meeting Pharmacopoeial Requirements

Commercial suppliers of Cetirizine Impurity D (free base or dihydrochloride) consistently provide material with certified purity of >98% [1]. This high purity is essential for use as a reference standard in HPLC method development, validation, and routine QC testing [1]. While this purity level is typical for pharmaceutical impurity standards, it differentiates the compound from in-house synthesized material of unknown purity or from generic 'impurity mixtures' that may contain multiple species [1].

Reference Standards Quality Control Analytical Method Validation

Molecular Weight and Solubility: Cetirizine Impurity D Free Base MW 487.48; Dihydrochloride MW 560.40; Solubility in DMSO 10 mM

Cetirizine Impurity D exists as a free base (MW 487.48 g/mol) and a dihydrochloride salt (MW 560.40 g/mol) . The dihydrochloride form is the more common reference standard due to its stability and handling properties . Solubility data indicates a solubility of 10 mM in DMSO, which is relevant for preparing stock solutions [1]. In aqueous systems, the compound has very low solubility (2.2×10^-4 g/L at 25°C) [2]. These physicochemical properties differ from the parent drug cetirizine (MW 461.8 as dihydrochloride; freely soluble in water) and other monomeric impurities, impacting analytical method development and sample preparation [1][2].

Physicochemical Properties Formulation Analytical Development

Cetirizine Impurity D: Primary Application Scenarios in Pharmaceutical Quality Control and Regulatory Submissions


HPLC Method Development and Validation for Cetirizine Impurity Profiling

Cetirizine Impurity D is an essential reference standard for developing and validating HPLC methods intended to separate and quantify all six specified impurities (A–F) in cetirizine dihydrochloride drug substance and drug products [1]. The distinct RRT of ~0.6 and correction factor of 0.6 must be incorporated into method parameters to ensure accurate identification and quantification [1]. Method validation studies (specificity, linearity, accuracy, precision) require authentic Impurity D to demonstrate acceptable resolution, recovery, and reproducibility [1].

Quality Control Release Testing of Cetirizine API and Finished Dosage Forms

In routine QC laboratories, Cetirizine Impurity D is used as a reference standard to quantify the level of this specified impurity in each batch [1]. The pharmacopoeial limit of NMT 0.15% must be met for batch release [1]. A certified Impurity D standard enables calculation of impurity content using the specified correction factor and comparison against the reference solution limit [1]. Failure to meet this limit would result in batch rejection, making accurate quantification critical [1].

Stability Studies and Forced Degradation Experiments

Although Impurity D is primarily a process impurity (dimerization during synthesis), it may also appear under certain stress conditions [1]. Stability-indicating methods must be able to detect Impurity D if present [1]. Authentic Impurity D is required to spike degradation samples and confirm that the method can resolve the dimer peak from the parent drug and other degradants [1]. This is essential for establishing product shelf-life and storage conditions [1].

Regulatory Submissions (ANDAs and DMFs)

For generic drug manufacturers seeking ANDA approval or API suppliers filing Drug Master Files, inclusion of Cetirizine Impurity D data is mandatory [1]. The submission must demonstrate that the impurity profile of the proposed product meets USP/EP specifications, including the limit for Impurity D [1]. A certificate of analysis from a qualified reference standard supplier for Impurity D is often required to support method validation data and batch analysis results [1].

Quote Request

Request a Quote for Cetirizine Impurity D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.